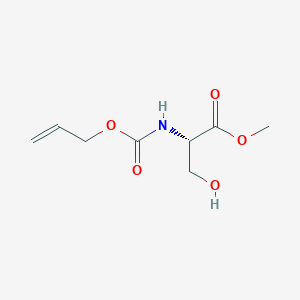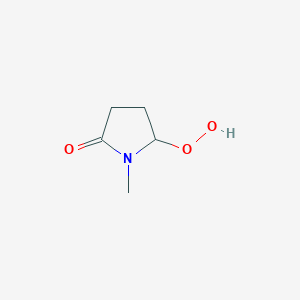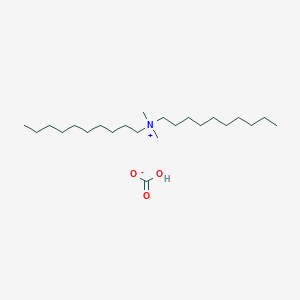
4-Desamino-4-hydroxy trimethoprim
描述
4-Desamino-4-hydroxy trimethoprim is a derivative of trimethoprim, a well-known antibacterial agent. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group at the fourth position of the trimethoprim molecule. It is primarily studied for its potential antibacterial properties and its interactions with various biological systems .
作用机制
Target of Action
The primary target of 4-Desamino-4-hydroxy trimethoprim, also known as 2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(1H)-pyrimidinone, is the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins .
Mode of Action
This compound acts as a reversible inhibitor of DHFR . By binding to DHFR, it prevents the reduction of DHF to THF . This inhibition blocks the synthesis of bacterial DNA, thereby inhibiting bacterial growth and survival .
Biochemical Pathways
The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleic acids and proteins in bacteria . This disruption prevents the formation of THF, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids . As a result, bacterial DNA replication, transcription, and translation are hindered, leading to bacterial cell death .
Pharmacokinetics
Similar compounds like trimethoprim are known to have good oral bioavailability and are metabolized in the liver . They are primarily excreted in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and survival . By blocking the formation of THF, it prevents the synthesis of bacterial DNA and proteins, leading to bacterial cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound and potentially its interaction with DHFR . Additionally, the presence of other carbon sources can impact the biodegradation of the compound . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
4-Desamino-4-hydroxy trimethoprim has been found to interact with various biomolecules. It has a molecular weight of 291.30 g/mol and a XLogP3-AA value of 0.5, indicating its lipophilicity. This property may influence its interactions with other biomolecules.
Cellular Effects
It has been suggested that it may have cytotoxic effects on certain cell lines
Molecular Mechanism
It has been suggested that it may interact with DNA, potentially through an intercalative mode
Temporal Effects in Laboratory Settings
It can be analyzed using reverse phase (RP) HPLC method with simple conditions
Dosage Effects in Animal Models
It is known that trimethoprim, a related compound, has been used in animal models, and its effects can vary with dosage .
Metabolic Pathways
It has been suggested that trimethoprim, a related compound, can undergo bioactivation, resulting in an electrophile that can subsequently form an adduct with an endogenous protein .
Transport and Distribution
It has been suggested that trimethoprim, a related compound, can be transported and distributed in various ways, including via P-glycoprotein (P-gp), metabolism by CYP3A4, an unspecific hepatic clearance process, and a renal clearance consisting of glomerular filtration and tubular secretion .
Subcellular Localization
The subcellular localization of a protein provides valuable insights into its functionalities, the functioning of the cell, and its possible interactions with other proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desamino-4-hydroxy trimethoprim typically involves the modification of the trimethoprim moleculeThis can be achieved through a series of chemical reactions involving reagents such as hydrazine and hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .
化学反应分析
Types of Reactions
4-Desamino-4-hydroxy trimethoprim undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
科学研究应用
Chemistry: It serves as a precursor for the synthesis of new antibacterial agents and other bioactive compounds.
Biology: The compound is used in studies to understand its interactions with biological macromolecules such as DNA and proteins.
Medicine: Research focuses on its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
相似化合物的比较
Similar Compounds
Trimethoprim: The parent compound, known for its antibacterial properties.
3-N-oxide trimethoprim: A metabolite of trimethoprim with similar antibacterial activity.
3’-desmethyl-trimethoprim: Another derivative with potential antibacterial properties
Uniqueness
4-Desamino-4-hydroxy trimethoprim is unique due to the specific structural modifications that may confer different biological activities and pharmacokinetic properties compared to its parent compound and other derivatives. These differences can be exploited to develop new antibacterial agents with improved efficacy and reduced resistance .
属性
IUPAC Name |
2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(15)17-13(9)18/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFZTBRMADDRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239006 | |
| Record name | 4-Desamino-4-hydroxy trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92440-76-1 | |
| Record name | 2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92440-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Desamino-4-hydroxy trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092440761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Desamino-4-hydroxy trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DESAMINO-4-HYDROXY TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6TXK5JQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)



![(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoyl]-(2-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B137137.png)





